molecular formula C21H24Br2ClNO4 B12758726 Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 3-(4-morpholinyl)propyl ester, hydrochloride CAS No. 134871-16-2

Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 3-(4-morpholinyl)propyl ester, hydrochloride

Cat. No.: B12758726
CAS No.: 134871-16-2
M. Wt: 549.7 g/mol
InChI Key: XZACNULFOHMSNJ-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 3-(4-morpholinyl)propyl ester, hydrochloride is a complex organic compound that features a benzene ring, bromine atoms, a hydroxy group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 3-(4-morpholinyl)propyl ester, hydrochloride typically involves multiple steps:

    Hydroxylation: The addition of a hydroxy group to the alpha position of the benzeneacetic acid.

    Esterification: The formation of the ester bond between the benzeneacetic acid and the morpholine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography may be used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions may convert the bromine atoms to hydrogen or other substituents.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Sodium hydroxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions may produce various substituted benzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. Its bromine atoms and hydroxy group could play a role in binding to specific biological targets.

Medicine

In medicine, the compound may be investigated for its potential therapeutic effects. Its unique structure could make it a candidate for drug development, particularly in targeting specific pathways or receptors.

Industry

In industry, the compound could be used in the development of new materials or as a reagent in chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 3-(4-morpholinyl)propyl ester, hydrochloride exerts its effects would depend on its specific interactions with molecular targets. Potential pathways could involve binding to enzymes or receptors, leading to changes in cellular signaling or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzeneacetic acid derivatives: Compounds with similar benzeneacetic acid structures but different substituents.

    Brominated aromatic compounds: Compounds with bromine atoms attached to aromatic rings.

    Morpholine-containing compounds: Compounds featuring the morpholine ring.

Uniqueness

The uniqueness of Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 3-(4-morpholinyl)propyl ester, hydrochloride lies in its combination of functional groups and structural features

Properties

CAS No.

134871-16-2

Molecular Formula

C21H24Br2ClNO4

Molecular Weight

549.7 g/mol

IUPAC Name

3-morpholin-4-ylpropyl 2,2-bis(4-bromophenyl)-2-hydroxyacetate;hydrochloride

InChI

InChI=1S/C21H23Br2NO4.ClH/c22-18-6-2-16(3-7-18)21(26,17-4-8-19(23)9-5-17)20(25)28-13-1-10-24-11-14-27-15-12-24;/h2-9,26H,1,10-15H2;1H

InChI Key

XZACNULFOHMSNJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCOC(=O)C(C2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Br)O.Cl

Origin of Product

United States

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